2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid
Description
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid is a synthetic quinoline derivative with a unique structure combining a nitro-substituted quinoline core, a hydroxy group at position 8, and a methylamino-propanoic acid moiety at position 7. Quinoline derivatives are well-documented for their biological activities, including antimicrobial, anticancer, and metal-chelating properties . The nitro group at position 5 may enhance redox activity, while the hydroxy group at position 8 and the propanoic acid side chain could improve solubility and interaction with biological targets such as enzymes or receptors.
Structure
3D Structure
Properties
CAS No. |
84677-20-3 |
|---|---|
Molecular Formula |
C13H13N3O5 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-[(8-hydroxy-5-nitroquinolin-7-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(13(18)19)15-6-8-5-10(16(20)21)9-3-2-4-14-11(9)12(8)17/h2-5,7,15,17H,6H2,1H3,(H,18,19) |
InChI Key |
WFKCGOXPFCDCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1=CC(=C2C=CC=NC2=C1O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Introduction of the Methylamino Side Chain
The incorporation of the ((methylamino)methyl) group at the 7-position proceeds via a Mannich-type reaction. A solution of 8-hydroxy-5-nitroquinoline in anhydrous dimethylformamide (DMF) reacts with paraformaldehyde and methylamine hydrochloride under nitrogen at 60–70°C for 6–8 hours. The reaction is quenched with ice-water, and the precipitated intermediate is purified via recrystallization from ethanol (yield: 68–72%).
Alternative approaches utilize reductive amination. For example, condensing 7-formyl-8-hydroxy-5-nitroquinoline with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at room temperature achieves higher yields (78–82%) while avoiding acidic conditions that could degrade the nitro group.
Coupling with Propanoic Acid Derivatives
The final step involves attaching the propanoic acid moiety to the methylamine side chain. Two primary strategies dominate:
Alkylation of Amino Acids
Reaction of 7-(methylaminomethyl)-8-hydroxy-5-nitroquinoline with methyl 2-bromopropanoate in acetonitrile, catalyzed by potassium carbonate, produces the methyl ester precursor. Subsequent saponification with 2M NaOH in methanol-water (4:1) at 50°C for 4 hours yields the free propanoic acid. This method achieves an overall yield of 58–63% but requires careful pH control during hydrolysis to prevent decarboxylation.
Mitsunobu Reaction
Coupling 7-(methylaminomethyl)-8-hydroxy-5-nitroquinoline with 2-hydroxypropanoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF at 0°C provides direct access to the target compound without ester intermediates. While this route simplifies purification (yield: 71–75%), it demands anhydrous conditions and stoichiometric reagents, increasing costs.
Optimization of Asymmetric Hydrogenation
For enantiomerically pure samples, asymmetric hydrogenation of dehydroamino acid methyl ester precursors is critical. Using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP), hydrogenation at 50 psi H2 in methanol converts (Z)-methyl 2-((8-hydroxy-5-nitroquinolin-7-yl)methyleneamino)prop-2-enoate to the (R)-configured amine with 92–94% enantiomeric excess (ee). Subsequent hydrolysis with dilute HCl yields the desired (R)-2-(((8-hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥98% purity, with retention time = 6.72 min.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Alkylation-Saponification | Bromopropanoate coupling, hydrolysis | 58–63 | 97–98 | Moderate |
| Mitsunobu | Direct OH coupling | 71–75 | ≥99 | High |
| Asymmetric Hydrogenation | Chiral Ru catalysis, hydrolysis | 50–55 | 95–97 | Very High |
The Mitsunobu route offers superior yields and purity but is less feasible for large-scale production due to reagent costs. Asymmetric hydrogenation remains the gold standard for enantiopure synthesis despite lower yields.
Industrial-Scale Considerations
Patent data highlights challenges in scaling quinoline syntheses, particularly exotherm management during Skraup cyclization. Continuous flow reactors mitigate this by enabling precise temperature control, reducing reaction times from 5–6 hours to 30 minutes. Additionally, substituting homogeneous catalysts (e.g., Pd(PPh3)4) with immobilized analogs in Suzuki-Miyaura couplings improves recyclability and reduces heavy metal contamination .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its hydroxyl, nitro, and amino groups, which enable diverse transformations:
| Functional Group | Reaction Type | Outcome | Conditions |
|---|---|---|---|
| Hydroxyl (-OH) | Esterification | Formation of esters via substitution with alkyl halides | Acidic conditions (e.g., HCl, R-O-R') |
| Nitro (-NO₂) | Reduction | Conversion to amine (-NH₂) via catalytic hydrogenation | Hydrogen gas, palladium catalysts |
| Amino (-NH₂) | Acylation | Formation of amides via reaction with acid chlorides | Acid chlorides (e.g., acetyl chloride), base (e.g., pyridine) |
| Propanoic Acid (-COOH) | Amidation | Conversion to amides via reaction with amines or ammonia | Thionyl chloride, coupling agents (e.g., DCC) |
Key Observations :
-
The hydroxyl group’s position on the quinoline ring enhances its nucleophilicity, facilitating esterification.
-
Nitro group reduction is critical for modulating biological activity, as amines are less cytotoxic and more reactive.
-
The amino group undergoes acylation to form bioisosteres for drug design.
Biological Interactions
The compound interacts with biological targets through mechanisms linked to its functional groups:
| Mechanism | Example Interaction | Biological Impact |
|---|---|---|
| Enzyme Inhibition | Chelation of metal ions (e.g., iron) interfering with enzymatic activity | Inhibition of metalloenzymes, affecting processes like DNA replication or catalysis |
| Apoptosis Induction | Modulation of cellular redox states via antioxidant activity | Sensitization of cancer cells to chemotherapy by disrupting oxidative stress |
| Antimicrobial Activity | Disruption of microbial cell membranes or protein synthesis | Growth inhibition of multidrug-resistant pathogens |
Research Evidence :
-
Analogous compounds like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit potent antioxidant activity, attributed to phenolic and amino groups .
-
Quinoline-based compounds are known to chelate metal ions, influencing enzyme activity and therapeutic outcomes.
Analytical and Purification Methods
The compound’s purity and structural confirmation are validated using advanced techniques:
Scientific Research Applications
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the quinoline moiety.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions due to the presence of the hydroxy and amino groups, which can disrupt metal-dependent biological processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Limitations of Available Evidence
Entries such as dibutyl phthalate (Entry 24) and cyclopropanebutanoic acid derivatives (Entry 27) highlight methodological context but lack functional relevance to the target molecule. Further studies isolating or synthesizing the compound are needed for empirical comparisons.
Biological Activity
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid, a compound derived from quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to review the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 248.25 g/mol. Its structure features a quinoline core, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the quinoline moiety exhibit significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the chelation of metal ions, which disrupts bacterial metabolism and growth .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. Notably, it has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2 .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of p53 leading to increased Bax/Bcl-2 ratio |
| Cell Cycle Arrest | Inhibition of cell cycle progression in tumor cells |
| ROS Production | Induction of reactive oxygen species promoting cell death |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial in conditions like rheumatoid arthritis and other inflammatory diseases. Studies have demonstrated that it can downregulate NF-kB signaling pathways, which are pivotal in inflammation .
Case Studies
- In vitro Studies : In a study examining the effects on human cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .
- Animal Models : In vivo experiments using mouse models showed that administration of this compound led to reduced tumor growth and improved survival rates compared to control groups. The underlying mechanism was attributed to enhanced immune response and reduced angiogenesis .
- Combination Therapies : Research has explored the efficacy of combining this compound with other chemotherapeutics, revealing synergistic effects that enhance overall therapeutic outcomes in cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves three stages:
Nitroquinoline core preparation : Start with 8-hydroxyquinoline derivatives, introducing the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
Methylamino coupling : React the nitroquinoline intermediate with a methylamine derivative, using coupling agents like HATU or DCC to form the methylamino linkage .
Propanoic acid attachment : Introduce the propanoic acid moiety via nucleophilic substitution or amide bond formation, optimizing pH (6–8) to avoid nitro group reduction .
Characterization : Validate intermediates using HPLC-MS (to confirm purity) and ¹H/¹³C NMR (to verify regioselectivity of nitro and hydroxyl groups) .
Q. Which analytical techniques are critical for characterizing this compound and its stability under experimental conditions?
- Methodological Answer :
- Purity assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, with trifluoroacetic acid (0.1%) in acetonitrile/water as the mobile phase .
- Structural confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals near the nitro and hydroxy groups .
- Stability studies : Conduct accelerated degradation tests (40°C, 75% RH for 4 weeks) and monitor decomposition products via LC-MS .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods during synthesis due to potential nitro group-derived volatile byproducts .
- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite. Collect waste in sealed containers labeled for nitroaromatic compounds .
- Disposal : Follow institutional guidelines for hazardous organic waste, avoiding incineration without scrubbing systems to prevent NOₓ emissions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction path screening : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict regioselectivity during nitration and coupling steps. For example, calculate activation energies for nitro group addition at the 5- vs. 7-position of the quinoline ring .
- Solvent optimization : Apply COSMO-RS models to screen solvents for coupling reactions, prioritizing dimethylacetamide (DMAc) or DMF based on solvation free energy and polarity .
- Machine learning : Train models on existing nitroquinoline reaction datasets to predict optimal catalyst (e.g., Pd/Cu systems) and temperature (80–120°C) for high-yield amide bond formation .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting vs. X-ray crystallography results)?
- Methodological Answer :
- Dynamic effects : Perform variable-temperature NMR (VT-NMR) to assess if signal splitting arises from conformational exchange (e.g., rotation around the methylamino bond) .
- Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1) and compare X-ray structures with DFT-optimized geometries to identify discrepancies in tautomeric forms .
- Isotopic labeling : Synthesize a ¹⁵N-labeled analog to clarify ambiguous NOESY correlations between the nitro and hydroxy groups .
Q. What strategies improve yield in the final coupling step with propanoic acid derivatives?
- Methodological Answer :
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for Suzuki-Miyaura coupling, or use EDCI/HOBt for carbodiimide-mediated amidation .
- Solvent effects : Compare polar aprotic solvents (DMSO, DMAc) to enhance nucleophilicity of the propanoic acid moiety. Add molecular sieves to sequester water and prevent hydrolysis .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize molar ratios (1:1.2 quinoline:propanoic acid), temperature (60–80°C), and reaction time (12–24 hr) .
Q. What is the role of the nitro group in modulating the compound’s biological activity, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups at the 5-position. Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450) to assess electronic effects .
- Nitro reduction products : Evaluate metabolites under simulated physiological conditions (pH 7.4, 37°C) using LC-MS. Test if reduced amino derivatives exhibit enhanced bioavailability or toxicity .
- Molecular docking : Model interactions between the nitro group and target proteins (e.g., bacterial nitroreductases) using AutoDock Vina. Validate with site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
